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Introduction
Ammonia borane (NH₃BH₃), a molecular crystal isoelectronic with ethane, has garnered

significant attention for its potential as a chemical hydrogen storage material due to its high

hydrogen content (19.6 wt%). Beyond its applications in energy storage, the unique bonding

characteristics and structural polymorphism of ammonia borane make it a subject of

fundamental scientific interest. This technical guide provides an in-depth analysis of the crystal

structure of ammonia borane across its various phases and delves into the nature of the

intricate bonding that governs its properties. The information presented herein is intended to be

a valuable resource for researchers in materials science, crystallography, and computational

chemistry, as well as professionals in drug development exploring novel hydrogen-bonding

motifs.

Crystal Structure of Ammonia Borane
Ammonia borane exhibits a rich polymorphism, with its crystal structure being highly

dependent on temperature and pressure. At atmospheric pressure, it exists in two primary

phases: a low-temperature orthorhombic phase and a high-temperature tetragonal phase.[1][2]
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The transition between the low-temperature and high-temperature phases occurs at

approximately 225 K (-48 °C).[2][3]

Low-Temperature Orthorhombic Phase: Below 225 K, ammonia borane adopts an

orthorhombic crystal structure with the space group Pmn2₁. In this phase, the NH₃BH₃

molecules are ordered and tilted with respect to the crystallographic axes.[2][4]

High-Temperature Tetragonal Phase: Above 225 K, ammonia borane transitions to a body-

centered tetragonal structure with the space group I4mm.[2][4] A key feature of this phase is

the orientational disorder of the hydrogen atoms, which are observed as halos of electron

density around the nitrogen and boron atoms in X-ray diffraction studies.[4] This disorder

arises from the rotation of the -NH₃ and -BH₃ groups.[5]

High-Pressure Phases
The application of pressure induces a series of structural transformations in ammonia borane,

leading to several high-pressure polymorphs. These transitions often involve a change in the

molecular conformation from staggered to eclipsed and a reorganization of the dihydrogen

bonding network.[6][7] Some of the experimentally and computationally identified high-pressure

phases include:

Cmc2₁: This orthorhombic phase is observed above 1.1 GPa at room temperature.[3][5]

P2₁: At approximately 11 GPa, the Cmc2₁ phase transforms into a monoclinic structure with

space group P2₁.[6]

Further compression leads to other phases, and a complex phase diagram at high pressures

and temperatures has been explored.[6][8]

Quantitative Crystallographic Data
The following tables summarize the key crystallographic and geometric parameters for the

ambient pressure phases of ammonia borane, compiled from single-crystal X-ray and neutron

diffraction data.

Table 1: Unit Cell Parameters of Ammonia Borane
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Phase
Temperatur
e (K)

Space
Group

a (Å) b (Å) c (Å)

Orthorhombic 90 Pmn2₁ 5.243 4.978 5.036

Tetragonal 298 I4mm 5.245 5.245 5.039

Table 2: Selected Intramolecular Bond Lengths and Angles

Bond/Angle
Orthorhombic (90
K)

Tetragonal (298 K)
Gas Phase
(Calculated)

B-N (Å) 1.583(3)[2] 1.571(3) - 1.590(5)[2] ~1.66[9]

B-H (Å) ~1.15[10] ~1.15[10] -

N-H (Å) ~0.96[10] ~0.96[10] -

∠H-B-H (°) ~109.5 ~109.5 -

∠H-N-H (°) ~109.5 ~109.5 -

Table 3: Intermolecular Dihydrogen Bond (N-H···H-B) Parameters

Phase Temperature (K) H···H Distance (Å)

Orthorhombic 200 2.02[2]

Tetragonal 298 ~1.91(5)[4]

Dimer (Calculated) - 1.986[11]

Bonding in Ammonia Borane
The bonding in ammonia borane is distinct from its isoelectronic counterpart, ethane, and is

characterized by a polar covalent B-N bond and significant intermolecular interactions.

The Dative B-N Bond
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The bond between the boron and nitrogen atoms in ammonia borane is a dative, or coordinate

covalent, bond.[12] It is formed by the donation of the lone pair of electrons from the nitrogen

atom of the ammonia (NH₃) fragment to the empty p-orbital of the borane (BH₃) fragment. This

electron transfer results in a significant polarization of the molecule, with the nitrogen end being

electron-rich and the boron end being electron-deficient.[9] Computational studies have shown

that the B-N bond is considerably shorter in the solid state (around 1.58 Å) compared to the

gas phase (~1.66 Å).[2][9] This bond shortening in the crystalline environment is attributed to

strong dipole-dipole interactions between adjacent ammonia borane molecules.[12]

Dihydrogen Bonding
A defining feature of the crystal structure of ammonia borane is the presence of strong

intermolecular dihydrogen bonds.[2] These interactions occur between the partially positively

charged (protic) hydrogen atoms on the nitrogen (N-Hδ⁺) and the partially negatively charged

(hydridic) hydrogen atoms on the boron (B-Hδ⁻) of neighboring molecules.[10]

The N-Hδ⁺···δ⁻H-B dihydrogen bonds are primarily electrostatic in nature and are significantly

stronger than the weak van der Waals forces present in solid ethane.[12] This extensive

network of dihydrogen bonds is responsible for the unexpectedly high melting point of

ammonia borane and plays a crucial role in stabilizing the crystal lattice.[4] The H···H

distances in these bonds are typically around 2.0 Å, which is shorter than the sum of the van

der Waals radii of two hydrogen atoms (2.4 Å).[2]

Experimental Protocols
The characterization of the crystal structure and bonding of ammonia borane relies on a

combination of experimental and computational techniques.

Synthesis of Ammonia Borane Single Crystals
High-quality single crystals suitable for X-ray diffraction can be synthesized by various

methods. A common laboratory-scale synthesis involves the reaction of sodium borohydride

(NaBH₄) with an ammonium salt, such as ammonium sulfate ((NH₄)₂SO₄), in a suitable solvent

like tetrahydrofuran (THF).[13]

Protocol:
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Powdered sodium borohydride and ammonium sulfate are combined in a round-bottom flask.

The flask is cooled to 0 °C, and THF is added.

The reaction mixture is stirred vigorously for several hours at room temperature.

The solid byproducts are removed by filtration.

The filtrate, containing dissolved ammonia borane, is concentrated by rotary evaporation.

Single crystals can be grown by slow evaporation of the solvent or by recrystallization from a

suitable solvent like diethyl ether.[12]

Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a primary technique for determining the crystal structure,

including unit cell dimensions, space group, and atomic positions.

Methodology:

A suitable single crystal of ammonia borane is mounted on a goniometer head.[14]

The crystal is cooled to the desired temperature (e.g., 90 K for the orthorhombic phase or

298 K for the tetragonal phase) using a cryostream.[14]

The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector,

collects a full sphere of diffraction data as the crystal is rotated.[14]

The collected data is processed to obtain the unit cell parameters and integrated intensities

of the reflections.[14]

The crystal structure is solved using direct methods or Patterson methods and refined using

least-squares techniques to obtain the final atomic coordinates and displacement

parameters.[14]

Neutron Diffraction
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Neutron diffraction is particularly crucial for accurately locating the positions of the hydrogen

atoms, as they have a larger scattering cross-section for neutrons compared to X-rays.

Methodology:

A powdered sample of deuterated or isotopically enriched ammonia borane is typically used

to reduce the incoherent scattering from hydrogen.[15][16]

The sample is loaded into a vanadium can and placed in a cryostat or furnace to achieve the

desired temperature.[16]

The experiment is performed at a high-resolution neutron powder diffractometer.[16]

A neutron beam of a specific wavelength is diffracted by the sample, and the scattered

neutrons are detected at various angles.

The resulting diffraction pattern is analyzed using Rietveld refinement to determine the

crystal structure, including the precise positions of the deuterium/hydrogen atoms.[15]

Raman Spectroscopy
Raman spectroscopy is a powerful tool for studying the vibrational modes of ammonia borane
and for observing the phase transition between the orthorhombic and tetragonal forms.

Methodology:

A single crystal or powdered sample of ammonia borane is placed in a temperature-

controlled stage (e.g., a liquid nitrogen cooling stage) on a confocal microscope.[1]

A laser beam of a specific wavelength is focused onto the sample.[1]

The scattered light is collected and passed through a spectrometer to obtain the Raman

spectrum.

Spectra are recorded at various temperatures to observe the changes in the vibrational

modes associated with the phase transition. The transition is evident by the increase in the

number of vibrational modes upon cooling into the more ordered orthorhombic phase.[1][17]
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Computational Chemistry
Density Functional Theory (DFT) and other ab initio methods are extensively used to

complement experimental findings and to provide deeper insights into the bonding and

energetics of ammonia borane.

Methodology:

The crystal structure of ammonia borane is modeled using periodic boundary conditions.

DFT calculations are performed using a suitable functional (e.g., PBE, B3LYP) and basis set

(e.g., 6-311++G(d,p)).[7][18]

Geometry optimization is carried out to find the minimum energy crystal structure.

Properties such as bond lengths, bond angles, and vibrational frequencies can be calculated

and compared with experimental data.[8][19]

Advanced techniques like the Natural Bond Orbital (NBO) analysis or the Quantum Theory of

Atoms in Molecules (QTAIM) can be used to analyze the nature of the B-N bond and the

dihydrogen bonds.

Visualizations
The following diagrams, generated using the DOT language, illustrate key structural and

relational aspects of ammonia borane.
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Caption: Phase transitions of ammonia borane.
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Caption: Dihydrogen bonding in ammonia borane.
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Caption: Experimental workflow for ammonia borane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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